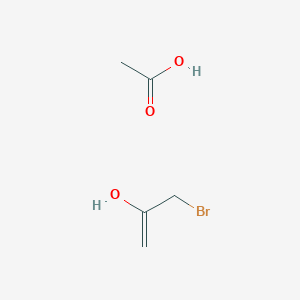
Acetic acid;3-bromoprop-1-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-bromoprop-1-en-2-ol is an organic compound that combines the properties of acetic acid and a brominated allylic alcohol. This compound is of interest due to its unique structure, which includes a bromine atom attached to a propene chain and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-bromoprop-1-en-2-ol can be achieved through several methods. One common approach involves the bromination of allylic alcohols using N-bromosuccinimide (NBS) in the presence of a radical initiator such as a peroxide . This method ensures selective bromination at the allylic position, producing 3-bromoprop-1-en-2-ol. The subsequent reaction with acetic acid can be facilitated under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using NBS or other brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-bromoprop-1-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The double bond in the propene chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a typical method.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-bromoprop-1-en-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;3-bromoprop-1-en-2-ol exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and engage in nucleophilic attacks. These interactions influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoprop-1-ene: Lacks the hydroxyl group, making it less versatile in certain reactions.
Acetic acid;3-chloroprop-1-en-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Bromo-2-propen-1-ol: Similar but without the acetic acid moiety, affecting its solubility and reactivity.
Uniqueness
Acetic acid;3-bromoprop-1-en-2-ol is unique due to its combination of a brominated allylic alcohol and acetic acid, providing a distinct set of chemical properties and reactivity patterns that are valuable in various applications.
Eigenschaften
CAS-Nummer |
87764-02-1 |
|---|---|
Molekularformel |
C5H9BrO3 |
Molekulargewicht |
197.03 g/mol |
IUPAC-Name |
acetic acid;3-bromoprop-1-en-2-ol |
InChI |
InChI=1S/C3H5BrO.C2H4O2/c1-3(5)2-4;1-2(3)4/h5H,1-2H2;1H3,(H,3,4) |
InChI-Schlüssel |
GOMUQUQIUZBXBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C=C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


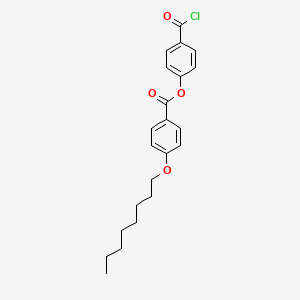

![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)
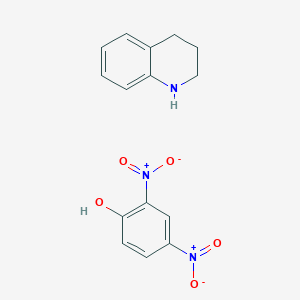
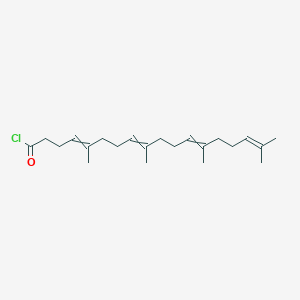

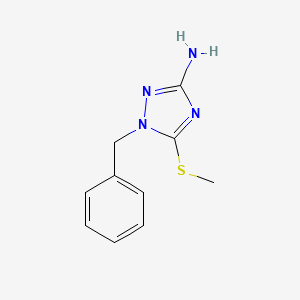

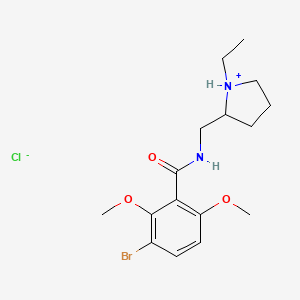
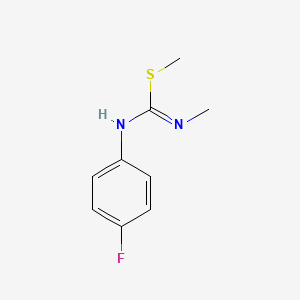
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
